molecular formula C22H21N3O6 B10994576 methyl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

methyl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate

Cat. No.: B10994576
M. Wt: 423.4 g/mol
InChI Key: TVBVPWHIIMZODZ-UHFFFAOYSA-N
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Description

Methyl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by its unique structure, which includes a pyridazinone ring, a dimethoxyphenyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyridazinone Ring: The initial step involves the synthesis of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using reagents like dimethoxybenzene and suitable catalysts.

    Acetylation: The acetyl group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base.

    Formation of the Benzoate Ester: The final step involves esterification to form the benzoate ester. This can be achieved using methanol and a strong acid like sulfuric acid as a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone ring, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, the compound is of interest due to its potential pharmacological properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of methyl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. The pathways involved could include inhibition of enzyme activity, blocking of receptor-ligand interactions, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and pharmacological effects, making it a valuable subject of study in various scientific disciplines.

Biological Activity

Methyl 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridazinone core with various substituents that contribute to its biological properties. The molecular formula is C23H29N3O6C_{23}H_{29}N_{3}O_{6} with a molecular weight of 443.5 g/mol. Its structural complexity allows for diverse interactions within biological systems.

PropertyValue
Molecular FormulaC23H29N3O6C_{23}H_{29}N_{3}O_{6}
Molecular Weight443.5 g/mol
CAS Number1246064-70-9

The biological activity of this compound is thought to involve its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate various signaling pathways, leading to therapeutic effects against certain diseases.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, similar to other pyridazinone derivatives which have shown inhibitory effects on cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors, altering their activity and affecting downstream signaling.

Antitumor Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related pyridazinone derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A-549) cells.

Case Study: Antitumor Effects

  • Compound : DIME (a related compound)
  • Cell Line : MDA-MB-231
  • IC50 Value : <1 µM
  • Mechanism : Induction of double-strand DNA breaks leading to apoptosis in cancer cells .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and growth inhibition of this compound against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.

Cell LineIC50 Value (µM)Reference
MDA-MB-231<1
A-549>10

Pharmacological Potential

The pharmacological potential of this compound extends beyond antitumor activity. Its structural features suggest possible applications in treating neurodegenerative diseases through enzyme inhibition related to amyloid precursor protein processing.

Neuroprotective Activity

Recent studies have explored the inhibition of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme (BACE1), both critical in Alzheimer's disease pathology. Compounds with similar structures have shown promising results in inhibiting these enzymes.

Example Study

  • Lead Compound : Withanolide A
  • Inhibition of AChE : IC50 = 0.107 mM
  • Inhibition of BACE1 : 57% inhibition at 0.1 mM concentration .

Properties

Molecular Formula

C22H21N3O6

Molecular Weight

423.4 g/mol

IUPAC Name

methyl 4-[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C22H21N3O6/c1-29-18-10-6-15(12-19(18)30-2)17-9-11-21(27)25(24-17)13-20(26)23-16-7-4-14(5-8-16)22(28)31-3/h4-12H,13H2,1-3H3,(H,23,26)

InChI Key

TVBVPWHIIMZODZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)OC)OC

Origin of Product

United States

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